molecular formula C5H10O2 B3049298 2-Cyclopropoxyethanol CAS No. 20117-44-6

2-Cyclopropoxyethanol

Cat. No.: B3049298
CAS No.: 20117-44-6
M. Wt: 102.13 g/mol
InChI Key: AYQHCHVTMZTXKS-UHFFFAOYSA-N
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Description

2-Cyclopropoxyethanol is an organic compound with the molecular formula C5H10O2. It is a colorless liquid with a boiling point of 53°C at 10 Torr and a density of approximately 1.05 g/cm³ . This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethoxy group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cyclopropoxyethanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with ethylene oxide under basic conditions. Another method includes the use of cyclopropyl bromide and ethylene glycol in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopropoxyethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Cyclopropoxyethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxyethanol involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. The cyclopropyl group can also undergo ring-opening reactions under certain conditions, leading to the formation of more reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopropoxyethanol is unique due to its combination of a cyclopropyl group and an ethoxy group, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2-cyclopropyloxyethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-4-7-5-1-2-5/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHCHVTMZTXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475969
Record name 2-cyclopropoxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20117-44-6
Record name 2-cyclopropoxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropoxyethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropoxyethanol
Reactant of Route 2
Reactant of Route 2
2-Cyclopropoxyethanol
Reactant of Route 3
Reactant of Route 3
2-Cyclopropoxyethanol
Reactant of Route 4
Reactant of Route 4
2-Cyclopropoxyethanol
Reactant of Route 5
Reactant of Route 5
2-Cyclopropoxyethanol
Reactant of Route 6
Reactant of Route 6
2-Cyclopropoxyethanol

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